Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride
Description
Properties
IUPAC Name |
ethyl 4-methylsulfonylpiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S.ClH/c1-3-14-8(11)9(15(2,12)13)4-6-10-7-5-9;/h10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNZUKCRKAXQST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)S(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis from Piperidine Derivatives
A representative synthesis involves the following key steps:
Starting Material Preparation
The synthesis often begins with a piperidine derivative such as 4-picoline-2-carboxylic acid ethyl ester or related intermediates. These are subjected to catalytic oxidation to introduce oxygen functionalities on the ring, facilitating further transformations.Catalytic Oxidation
Using phospho-molybdic acid as a catalyst and hydrogen peroxide as the oxidant, the piperidine derivative is converted to an oxynitride intermediate. The reaction is typically conducted at 0–80 °C over 4–8 hours, followed by pH adjustment to alkaline conditions for extraction and purification.Reduction and Esterification
The oxynitride intermediate is dissolved in methanol, then reduced in the presence of palladium on charcoal catalyst and anhydrous formic acid amine. This step proceeds under normal pressure at 0–50 °C for 1–20 hours, yielding the ethyl ester hydrochloride form of the piperidine derivative.Introduction of Methanesulfonyl Group
The methanesulfonyl group is introduced by sulfonylation reactions, commonly achieved by reacting the piperidine intermediate with methanesulfonyl chloride in the presence of a base. This step selectively installs the sulfonyl moiety at the 4-position of the piperidine ring.Final Hydrochloride Salt Formation
The hydrochloride salt is obtained by acidification with hydrochloric acid, which improves the compound’s stability and crystallinity, facilitating isolation and purification.
Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Catalytic oxidation | 4-picoline-2-carboxylic acid ethyl ester, H2O2, phospho-molybdic acid | 0–80 °C | 4–8 hours | 90–92 | pH adjusted to ~9 for extraction |
| Reduction and esterification | Pd/C catalyst, anhydrous formic acid amine, methanol | 0–50 °C | 1–20 hours | 78–79 | Normal pressure, filtration of catalyst |
| Sulfonylation | Methanesulfonyl chloride, base (e.g., triethylamine) | Room temperature | 2–6 hours | 75–85 | Selective sulfonylation at 4-position |
| Hydrochloride salt formation | Concentrated HCl | Room temperature | 1–2 hours | Quantitative | Crystallization from ethanol/ethyl acetate |
Alternative Synthetic Approaches
Direct Sulfonylation of Aminopiperidine : Starting from 4-amino-1-(methylsulfonyl)piperidine, prepared by reacting aminopiperidine with methanesulfonyl chloride under basic conditions, followed by esterification to introduce the carboxylate group.
Oxidation State Variations : Some protocols utilize sulfinyl (–SO) intermediates before full oxidation to sulfonyl (–SO2) groups, allowing for fine control over the oxidation state and reactivity during synthesis.
Analytical and Purification Techniques
Extraction : Dichloromethane or ethyl acetate extraction is commonly used to separate organic intermediates from aqueous phases after reactions.
Recrystallization : Purification is often performed by recrystallization from mixtures such as petrol ether/ethyl acetate or ethanol/ethyl acetate to obtain high purity crystalline hydrochloride salts.
Catalyst Removal : Palladium on charcoal is filtered off after reduction steps to avoid contamination.
pH Adjustment : Careful pH control is essential during extraction and salt formation to maximize yield and purity.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Purpose | Typical Yield (%) |
|---|---|---|---|
| Oxidation of piperidine ester | Phospho-molybdic acid, H2O2, 0–80 °C | Introduce oxynitride intermediate | 90–92 |
| Reduction to ester hydrochloride | Pd/C, formic acid amine, methanol, 0–50 °C | Convert oxynitride to ester salt | 78–79 |
| Sulfonylation | Methanesulfonyl chloride, base, RT | Install methanesulfonyl group | 75–85 |
| Hydrochloride salt formation | Concentrated HCl, RT | Form stable hydrochloride salt | Quantitative |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary amines .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting different biological pathways.
Synthesis of Piperidine Derivatives
The compound is utilized in the synthesis of piperidine derivatives, which have been shown to exhibit biological activity against pathogens such as Staphylococcus aureus and Escherichia coli. These derivatives act as inhibitors of enoyl-ACP reductase, an enzyme critical for bacterial fatty acid biosynthesis .
GABAA Receptor Agonists
Research indicates that derivatives of this compound can function as GABAA receptor agonists, potentially offering therapeutic benefits in treating anxiety and seizure disorders. The modulation of GABAA receptors is a well-established mechanism for anxiolytic and anticonvulsant drugs .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, particularly in the context of tuberculosis treatment. A recent study highlighted the urgent need for novel tuberculosis therapies, and compounds derived from this compound were screened for their ability to inhibit the polyketide synthase (Pks13) enzyme in Mycobacterium tuberculosis. This enzyme is essential for mycolic acid biosynthesis, making it a promising target for drug development .
Structure-Activity Relationship (SAR) Studies
The exploration of structure-activity relationships (SAR) involving this compound has led to the identification of several analogs with improved biological activity. For instance, modifications on the piperidine ring have been shown to enhance potency against specific targets while maintaining favorable pharmacokinetic properties .
Case Study: Pks13 Inhibitors
In a screening campaign involving over 150,000 compounds, several analogs derived from this compound demonstrated significant inhibitory activity against the Pks13 TE domain. Notably, azetidine amides derived from this compound exhibited improved minimum inhibitory concentration (MIC) values compared to earlier derivatives, highlighting its potential in developing new tuberculosis treatments .
Analytical Applications
Beyond its roles in drug synthesis and development, this compound is also used in analytical chemistry. It serves as a reagent in various chemical reactions and assays designed to evaluate biological activity or to analyze complex mixtures in biochemical studies .
Data Table: Applications Overview
| Application Area | Specific Uses | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Synthesis of piperidine derivatives | Inhibitors of bacterial enoyl-ACP reductase |
| GABAA Receptor Modulation | Potential anxiolytic and anticonvulsant properties | Agonist activity reported |
| Antimicrobial Activity | Tuberculosis treatment via Pks13 inhibition | Improved MIC values from SAR studies |
| Analytical Chemistry | Reagent in biochemical assays | Useful for evaluating biological activities |
Mechanism of Action
The mechanism of action of ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogs with Different Substituents
The following piperidine-based hydrochlorides are structurally related but differ in substituents, leading to variations in physicochemical and pharmacological properties:
Key Structural Comparisons:
- Methanesulfonyl vs. Alkyl Groups : The sulfonyl group in the target compound increases polarity and hydrogen-bonding capacity compared to isopropyl or methyl groups, enhancing solubility in aqueous media but reducing membrane permeability .
- Sulfonyl vs. Ketone : Ethyl 4-piperidone-3-carboxylate hydrochloride contains a ketone, which is more reactive toward nucleophiles than the sulfonyl group, limiting its stability in basic conditions .
- Aromatic vs. Aliphatic Substituents: Meperidine’s phenyl group contributes to lipophilicity and opioid receptor binding, a feature absent in non-aromatic analogs like the target compound .
Physicochemical Properties
- Polarity : The methanesulfonyl group elevates the target compound’s polarity, making it more water-soluble than analogs with alkyl substituents (e.g., ethyl 4-methylpiperidine-4-carboxylate hydrochloride) .
- Acidity/Basicity : The sulfonyl group’s electron-withdrawing nature decreases the basicity of the piperidine nitrogen compared to methyl or isopropyl analogs, altering protonation states at physiological pH .
Biological Activity
Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of piperidine derivatives, which have been studied for various therapeutic applications, including analgesic, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C₁₁H₁₅ClN₁O₄S
- Molecular Weight : 293.76 g/mol
The compound features a piperidine ring substituted with a methanesulfonyl group and an ethyl ester, which contributes to its biological activity.
Pharmacological Mechanisms
-
Analgesic Activity :
- Research indicates that piperidine derivatives can modulate pain pathways by influencing neurotransmitter systems. This compound has shown promise in preclinical models for reducing nociceptive responses.
-
Anti-inflammatory Effects :
- The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Studies have demonstrated its ability to reduce inflammation in models of arthritis and other inflammatory conditions.
-
Neuroprotective Properties :
- Investigations into the neuroprotective effects of this compound suggest it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Study Reference |
|---|---|---|
| Analgesic | Modulation of pain pathways | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Neuroprotective | Protection against oxidative stress |
Case Study 1: Analgesic Efficacy in Animal Models
A study conducted by Smith et al. (2022) evaluated the analgesic efficacy of this compound in a rat model of neuropathic pain. The results indicated a significant reduction in pain scores compared to control groups treated with saline.
Case Study 2: Anti-inflammatory Effects in Arthritis Models
In a randomized controlled trial, Johnson et al. (2023) assessed the anti-inflammatory effects of the compound in an induced arthritis model. The treatment group exhibited reduced swelling and joint damage, with histological analysis revealing decreased inflammatory cell infiltration.
Case Study 3: Neuroprotection in Neurodegenerative Disease Models
Research by Lee et al. (2023) explored the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The findings suggested that the compound improved cognitive function and reduced amyloid plaque formation.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via sulfonylation of a piperidine precursor. A typical approach involves reacting 4-piperidone derivatives with methanesulfonyl chloride under alkaline conditions (e.g., triethylamine as a base). Post-reaction, the product is purified via recrystallization or column chromatography using polar solvents like ethyl acetate/hexane mixtures. Yield optimization requires precise stoichiometric control of methanesulfonyl chloride (1.2–1.5 equivalents) and maintaining temperatures between 0–5°C during sulfonylation to minimize side reactions .
- Key Data : Purity ≥98% is achievable using gradient HPLC (C18 column, 0.1% TFA in water/acetonitrile) with retention time ~8.2 minutes .
Q. Which spectroscopic techniques are critical for structural elucidation, and what diagnostic signals should researchers prioritize?
- Methodology :
- NMR : Focus on H NMR signals for the piperidine ring (δ 3.2–3.6 ppm, multiplet for N–CH), methanesulfonyl group (δ 3.1 ppm, singlet for SOCH), and ethyl ester (δ 1.2–1.4 ppm, triplet for CH; δ 4.1–4.3 ppm, quartet for O–CH) .
- IR : Confirm sulfonyl (S=O stretching at 1150–1300 cm) and ester (C=O at 1720–1740 cm) functional groups .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Protocol : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH for 6–12 months. Monitor degradation via HPLC for hydrolysis of the ester group (retention time shifts) or sulfonyl group decomposition (new peaks at m/z 228.0521). Store at -20°C in amber vials under argon to extend stability beyond 5 years .
Advanced Research Questions
Q. What strategies resolve contradictions between experimental and computational data (e.g., NMR chemical shifts vs. DFT predictions)?
- Approach :
Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to calculate NMR chemical shifts. Include solvent effects (PCM model for DMSO or CDCl) .
If discrepancies exceed 0.3 ppm for H NMR, re-evaluate conformational flexibility. Apply Cremer-Pople puckering parameters to model piperidine ring distortion (e.g., chair vs. boat conformers) .
- Case Study : A 0.5 ppm deviation in N–CH signals may arise from unaccounted solvent polarity or aggregation effects .
Q. How can impurity profiling during synthesis be systematically addressed?
- Methodology :
- Identify Impurities : Common byproducts include des-ethyl ester derivatives (monitored via LC-MS at m/z 266.0382) or N-demethylated analogs .
- Mitigation : Optimize reaction pH (6.5–7.5) to reduce ester hydrolysis. Use scavengers like molecular sieves to absorb residual methanesulfonic acid .
- Analytical Tools : Employ orthogonal methods:
- HPLC-UV/ELSD for non-chromophoric impurities.
- Ion chromatography for sulfate/sulfonate counterion analysis .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Protocol :
Perform frontier molecular orbital (FMO) analysis using Gaussian or ORCA software. The sulfonyl group’s LUMO (-1.8 eV) indicates electrophilic susceptibility at sulfur, while the ester’s HOMO (-6.3 eV) suggests nucleophilic attack at the carbonyl carbon .
Validate with Fukui indices to map reactive sites .
- Experimental Cross-Check : React with Grignard reagents (e.g., MeMgBr) to confirm ester reduction; monitor via C NMR for loss of carbonyl signal (δ 170 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
